Methyl 1-cyanocyclobutanecarboxylate
Overview
Description
Methyl 1-cyanocyclobutanecarboxylate is an organic compound with the molecular formula C7H9NO2. It is a liquid at room temperature and has a molecular weight of 139.15 g/mol. This compound is known for its applications in various chemical reactions and research fields due to its unique structure, which includes a cyclobutane ring with a cyano group and a methyl ester group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-cyanocyclobutanecarboxylate can be synthesized through several methods. One common method involves the reaction of methyl cyanoacetate with 1,3-dibromopropane in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, forming the cyclobutane ring and introducing the cyano and ester groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-cyanocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 1-cyanocyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-cyanocyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. The cyano and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Methyl 1-cyanocyclobutanecarboxylate can be compared with other similar compounds, such as:
Methyl 1-cyanocyclopentanecarboxylate: This compound has a similar structure but with a five-membered cyclopentane ring instead of a four-membered cyclobutane ring.
Ethyl 1-cyanocyclobutanecarboxylate: This compound has an ethyl ester group instead of a methyl ester group.
Uniqueness: The uniqueness of this compound lies in its four-membered cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its analogs with different ring sizes or ester groups.
Properties
IUPAC Name |
methyl 1-cyanocyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-6(9)7(5-8)3-2-4-7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZTNWBOZFXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649779 | |
Record name | Methyl 1-cyanocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58920-79-9 | |
Record name | Methyl 1-cyanocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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